![molecular formula C13H20ClN B6344067 [(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine hydrochloride CAS No. 1240590-81-1](/img/structure/B6344067.png)
[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine hydrochloride
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Description
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is a chemical compound with the CAS Number: 1159701-01-5 . It has a molecular weight of 211.73 . The IUPAC name for this compound is (2E)-3-phenyl-N-propyl-2-propen-1-amine hydrochloride .
Synthesis Analysis
The synthesis of amines like (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia and other amines .Molecular Structure Analysis
The molecular structure of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride can be analyzed using spectroscopic techniques. The N-H stretching absorption in the infrared spectrum shows absorptions resulting from the N−H bonds of primary and secondary amines . The 1H NMR spectrum can provide information about the hydrogens attached to the nitrogen atom . The 13C NMR spectrum can provide information about the carbons directly attached to the nitrogen .Chemical Reactions Analysis
Amines, including (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They also react with acids to form salts soluble in water .Mechanism of Action
Safety and Hazards
The safety and hazards of amines can vary depending on their specific structure and properties. For example, some amines are known to be flammable and corrosive . They can cause severe skin burns and eye damage, and may cause respiratory irritation . They can be toxic if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
(E)-2-methyl-3-phenyl-N-propylprop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13;/h4-8,10,14H,3,9,11H2,1-2H3;1H/b12-10+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFBHBQKNQFZQE-VHPXAQPISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=CC1=CC=CC=C1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C(=C/C1=CC=CC=C1)/C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine hydrochloride |
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